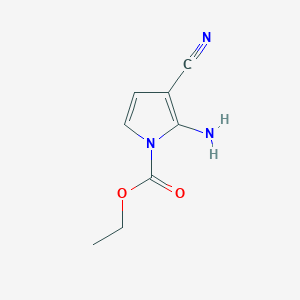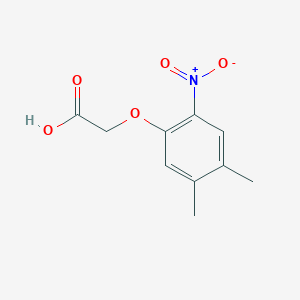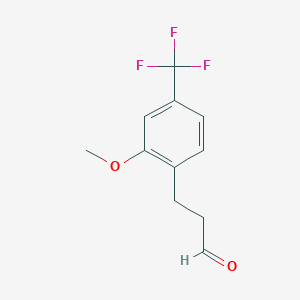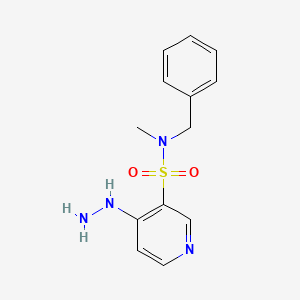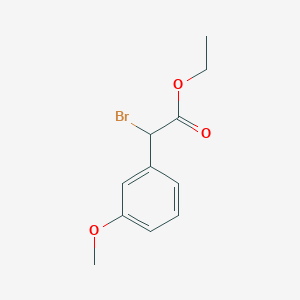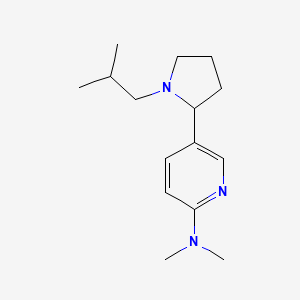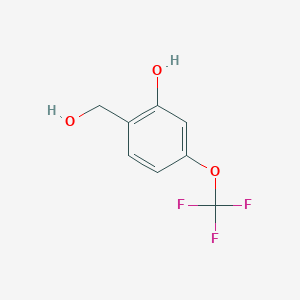
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethoxy group attached to a phenol ring. The trifluoromethoxy group is known for its significant impact on the chemical and physical properties of the compound, making it relevant in various fields such as pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol typically involves the introduction of the trifluoromethoxy group into the phenol ring. One common method is the radical trifluoromethylation of phenolic compounds. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenol group can be reduced to form a cyclohexanol derivative.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-5-(trifluoromethoxy)phenol.
Reduction: Formation of 2-(Hydroxymethyl)-5-(trifluoromethoxy)cyclohexanol.
Substitution: Formation of 2-(Hydroxymethyl)-5-(methoxy)phenol.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Hydroxymethyl)-5-(methoxy)phenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Hydroxymethyl)-5-(trifluoromethyl)phenol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(Hydroxymethyl)-5-(trifluoromethoxy)phenol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and safety in various applications compared to similar compounds .
Propriétés
Formule moléculaire |
C8H7F3O3 |
|---|---|
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H7F3O3/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3,12-13H,4H2 |
Clé InChI |
BTFSTIASXCWEEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
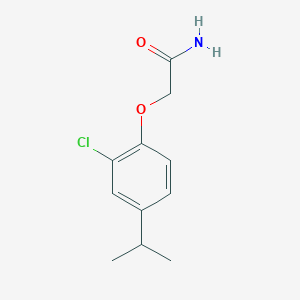
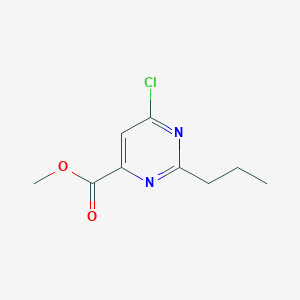
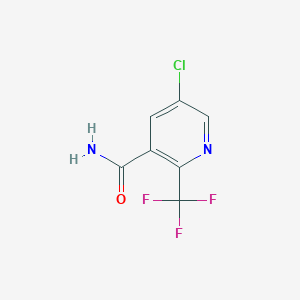
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
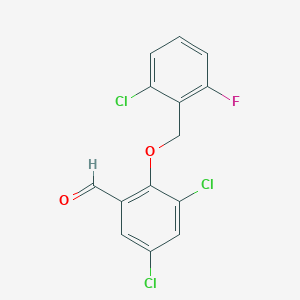
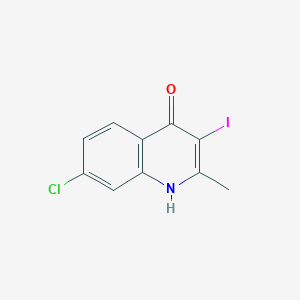
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
